![molecular formula C11H5F9N2O2 B284181 N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, commonly known as BTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.3 g/mol.
Wissenschaftliche Forschungsanwendungen
BTU has been used in various scientific research applications, including as a reagent in organic synthesis, a stabilizer for proteins, and a fluorescent probe for detecting metal ions. In addition, BTU has been shown to have potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
Wirkmechanismus
BTU exerts its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, BTU has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
BTU has been shown to have various biochemical and physiological effects, including reducing the production of inflammatory mediators, inducing apoptosis in cancer cells, and protecting neurons from oxidative stress. In addition, BTU has been shown to modulate the activity of ion channels, which can affect cellular excitability and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
BTU has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in organic solvents. However, BTU also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on BTU, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for its production. In addition, BTU could be used as a tool for studying the role of ion channels in cellular physiology and disease.
Synthesemethoden
BTU can be synthesized using various methods, including the reaction between 3,5-bis(trifluoromethyl)aniline and trifluoroacetic anhydride in the presence of a base. The reaction yields BTU as a white solid that can be purified using recrystallization. The purity of BTU can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Eigenschaften
Molekularformel |
C11H5F9N2O2 |
|---|---|
Molekulargewicht |
368.15 g/mol |
IUPAC-Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H5F9N2O2/c12-9(13,14)4-1-5(10(15,16)17)3-6(2-4)21-8(24)22-7(23)11(18,19)20/h1-3H,(H2,21,22,23,24) |
InChI-Schlüssel |
ZNPLSGVNNLMLSV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



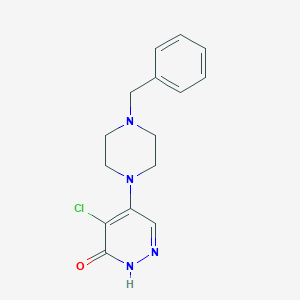
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)
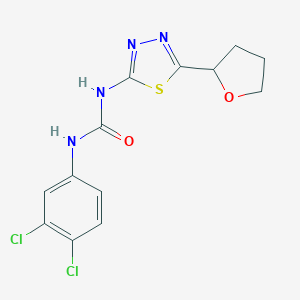
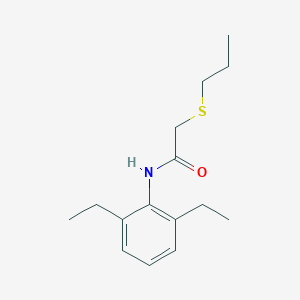
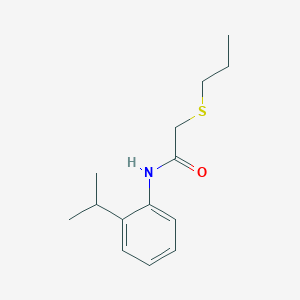
![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
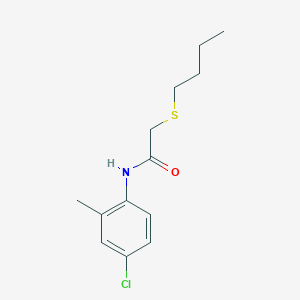
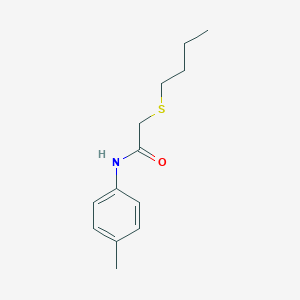
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
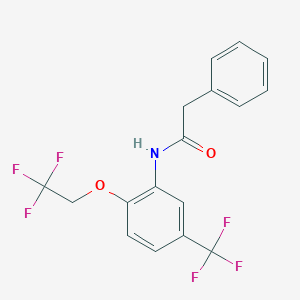
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)